potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate
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Overview
Description
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate: is an organic compound that belongs to the class of carboxylate salts. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a butanoate moiety. It is commonly used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-methylpyridine, undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to introduce the 3-methyl group.
Carboxylation: The alkylated pyridine is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst to form the carboxylic acid derivative.
Neutralization: The carboxylic acid derivative is neutralized with potassium hydroxide to form the potassium salt, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of 2-methylpyridine are alkylated using industrial reactors.
Continuous Carboxylation: The alkylated product is continuously fed into carboxylation reactors where carbon dioxide is introduced under controlled conditions.
Automated Neutralization: The carboxylic acid is neutralized in automated systems to ensure consistent quality and yield of the potassium salt.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biological ligands.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Modulation: The compound influences metabolic and signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Potassium 3-methyl-2-(2-pyridinyl)butanoate: Lacks the additional methyl group on the pyridine ring.
Potassium 3-methyl-2-(4-pyridinyl)butanoate: The pyridine ring is substituted at a different position.
Uniqueness
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where precise molecular interactions are required.
Properties
CAS No. |
2731014-05-2 |
---|---|
Molecular Formula |
C11H14KNO2 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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